molecular formula C15H19F3N2S B5731163 N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Numéro de catalogue B5731163
Poids moléculaire: 316.4 g/mol
Clé InChI: ZPKJOQCYCPDWND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding site of JAK2 and preventing its phosphorylation. This, in turn, prevents the activation and nuclear translocation of STAT3, which is required for the transcription of genes involved in cell proliferation, survival, and immune regulation. N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit other kinases, such as JAK1, JAK3, and epidermal growth factor receptor (EGFR), although with lower potency (Wen et al., 2019).
Biochemical and Physiological Effects:
N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy (Liu et al., 2018). In inflammatory cells, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and promote the production of anti-inflammatory cytokines, such as IL-10 and transforming growth factor-beta (TGF-β) (Li et al., 2018). In immune cells, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to regulate the differentiation and function of T cells and dendritic cells, leading to immunomodulatory effects (Zhang et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments, including its high potency, specificity, and availability. It has been extensively studied in various cell lines and animal models, providing a wealth of data on its mechanism of action and therapeutic potential. However, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential off-target effects, toxicity, and poor solubility. These limitations should be taken into consideration when designing experiments using N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea.

Orientations Futures

There are several future directions for the study of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea, including:
1. Development of more potent and selective JAK2/STAT3 inhibitors based on the structure of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
2. Investigation of the role of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea in other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
3. Evaluation of the therapeutic potential of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea in various diseases, such as cancer, inflammation, and autoimmune disorders, using preclinical and clinical models.
4. Development of novel drug delivery systems for N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea to improve its solubility and bioavailability.
5. Investigation of the potential side effects and toxicity of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea in different cell types and animal models.
Conclusion:
In conclusion, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a potent inhibitor of JAK2/STAT3 signaling pathway with potential therapeutic applications in various diseases. The synthesis method has been optimized to improve the yield and purity of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea, making it suitable for large-scale production. N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its limitations.

Méthodes De Synthèse

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized by reacting 3-(trifluoromethyl)aniline with cycloheptyl isothiocyanate in the presence of a base. The reaction yields N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea as a white solid with a purity of more than 98% (Cai et al., 2015). The synthesis method has been optimized to improve the yield and purity of N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the proliferation and survival of cancer cells by blocking the JAK2/STAT3 signaling pathway. N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.

Propriétés

IUPAC Name

1-cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2S/c16-15(17,18)11-6-5-9-13(10-11)20-14(21)19-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKJOQCYCPDWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]thiourea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.